molecular formula C5H5N3OS B13358394 2-Amino-4H-pyrrolo[2,3-d]thiazol-5(6H)-one

2-Amino-4H-pyrrolo[2,3-d]thiazol-5(6H)-one

Cat. No.: B13358394
M. Wt: 155.18 g/mol
InChI Key: RMCSOHFPJAQZPQ-UHFFFAOYSA-N
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Description

2-Amino-4H-pyrrolo[2,3-d]thiazol-5(6H)-one is a heterocyclic compound that features a thiazole core fused with a pyrrole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its presence in various natural products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4H-pyrrolo[2,3-d]thiazol-5(6H)-one typically involves the reaction of 4-aminoacetophenone with isobenzofuran-1,3-dione in boiling acetic acid to produce 2-(4-acetylphenyl)isoindoline-1,3-dione. This intermediate is then reacted with thiosemicarbazide to afford 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-Amino-4H-pyrrolo[2,3-d]thiazol-5(6H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazonoyl halides, arylidenemalononitrile, and triethylamine in ethanol .

Major Products

The major products formed from these reactions include various substituted thiazole and pyrrole derivatives, which can exhibit different biological activities .

Scientific Research Applications

2-Amino-4H-pyrrolo[2,3-d]thiazol-5(6H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-4H-pyrrolo[2,3-d]thiazol-5(6H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways .

Properties

Molecular Formula

C5H5N3OS

Molecular Weight

155.18 g/mol

IUPAC Name

2-amino-4,6-dihydropyrrolo[2,3-d][1,3]thiazol-5-one

InChI

InChI=1S/C5H5N3OS/c6-5-8-4-2(10-5)1-3(9)7-4/h1H2,(H2,6,8)(H,7,9)

InChI Key

RMCSOHFPJAQZPQ-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(NC1=O)N=C(S2)N

Origin of Product

United States

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